molecular formula C7H6N2 B1600676 Pyrrolo[1,2-a]pyrazine CAS No. 274-45-3

Pyrrolo[1,2-a]pyrazine

Cat. No. B1600676
CAS RN: 274-45-3
M. Wt: 118.14 g/mol
InChI Key: QSLLFYVBWXWUQT-UHFFFAOYSA-N
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Patent
US05593984

Procedure details

20 g of pyrrolo[1,2-a]pyrazine prepared in Preparation Example 1 was dissolved in 100 ml of dichloroethane; and 30 g of aluminium trichloride and 12 g of acetylchloride were added thereto . The mixture was reacted at 60° C. for 4 hours, cooled to room temperature and then poured into 300 ml of ice-water. The mixture was adjusted to pH 10 with sodium hydroxide, extracted with 500 ml of ethyl acetate and concentrated. The residue was chromatographed over silica gel to obtain 4.5 g of 6-acetylpyrrolo[1,2-a]pyrazine and 4.0 g of 8-acetylpyrrolo-[1,2-a]pyrazine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[N:3]([CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1.[Cl-].[Cl-].[Cl-].[Al+3].[C:14](Cl)(=[O:16])[CH3:15].[OH-].[Na+]>ClC(Cl)C>[C:14]([C:7]1[N:3]2[CH:4]=[CH:5][N:6]=[CH:1][C:2]2=[CH:9][CH:8]=1)(=[O:16])[CH3:15].[C:14]([C:9]1[CH:8]=[CH:7][N:3]2[CH:4]=[CH:5][N:6]=[CH:1][C:2]=12)(=[O:16])[CH3:15] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=1C=2N(C=CN1)C=CC2
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 60° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
Name
Type
product
Smiles
C(C)(=O)C=1C=CN2C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05593984

Procedure details

20 g of pyrrolo[1,2-a]pyrazine prepared in Preparation Example 1 was dissolved in 100 ml of dichloroethane; and 30 g of aluminium trichloride and 12 g of acetylchloride were added thereto . The mixture was reacted at 60° C. for 4 hours, cooled to room temperature and then poured into 300 ml of ice-water. The mixture was adjusted to pH 10 with sodium hydroxide, extracted with 500 ml of ethyl acetate and concentrated. The residue was chromatographed over silica gel to obtain 4.5 g of 6-acetylpyrrolo[1,2-a]pyrazine and 4.0 g of 8-acetylpyrrolo-[1,2-a]pyrazine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[N:3]([CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:5][N:6]=1.[Cl-].[Cl-].[Cl-].[Al+3].[C:14](Cl)(=[O:16])[CH3:15].[OH-].[Na+]>ClC(Cl)C>[C:14]([C:7]1[N:3]2[CH:4]=[CH:5][N:6]=[CH:1][C:2]2=[CH:9][CH:8]=1)(=[O:16])[CH3:15].[C:14]([C:9]1[CH:8]=[CH:7][N:3]2[CH:4]=[CH:5][N:6]=[CH:1][C:2]=12)(=[O:16])[CH3:15] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=1C=2N(C=CN1)C=CC2
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 60° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
Name
Type
product
Smiles
C(C)(=O)C=1C=CN2C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.